molecular formula C7H7ClN4 B585758 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 140910-77-6

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B585758
CAS No.: 140910-77-6
M. Wt: 182.611
InChI Key: WRIZHZWOARGYNM-UHFFFAOYSA-N
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Description

2. Structural Characteristics of 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine

2.1 Molecular Formula and Framework
The compound has the molecular formula C₇H₇ClN₄ and a molecular weight of 182.61 g/mol . Its fused bicyclic system consists of a triazole ring (positions 1–3) and a pyrazine ring (positions 4–8), with a chlorine substituent at position 8 and an ethyl group at position 3 (Figure 1).

2.2 Spectroscopic Data

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Signals at δ 2.86 (s, 3H, CH₃), 7.63–7.77 (m, aromatic protons), and 7.92 (s, 1H, H-6).
    • ¹³C NMR : Peaks corresponding to the ethyl group (δ 20.2, CH₃), aromatic carbons (δ 119.8–151.5), and the triazole ring (δ 146.7–147.4).
  • Mass Spectrometry : A prominent [M+H]⁺ ion at m/z 183.02 confirms the molecular formula.

Table 1: Key Structural Data

Property Value
Molecular Formula C₇H₇ClN₄
Molecular Weight 182.61 g/mol
IUPAC Name 8-Chloro-3-ethyl-triazolo[4,3-a]pyrazine
CAS Number 140910-77-6

3. Synthesis Methods

3.1 Oxidative Cyclization
A common route involves the reaction of 2-chloro-3-hydrazinylpyrazine with aldehydes using chloramine T trihydrate as an oxidizing agent. This one-pot method achieves high yields (75–90%) under mild conditions (25–60°C, 2–4 hours). For example:

  • 2-Chloro-3-hydrazinylpyrazine reacts with propionaldehyde.
  • Cyclization via chloramine T yields the target compound.

3.2 Diversification via Cross-Coupling
The chlorine atom at position 8 enables further functionalization:

  • Suzuki-Miyaura Coupling : Palladium catalysts introduce aryl/heteroaryl groups.
  • Sonogashira Coupling : Alkynes are added to form ethynyl derivatives.

Table 2: Optimized Reaction Conditions

Parameter Condition
Solvent Ethanol/DMF (1:1)
Temperature 60°C
Catalyst Pd(PPh₃)₄
Yield 82–89%

4. Chemical Reactivity

4.1 Electrophilic Substitution
The electron-deficient pyrazine ring undergoes nucleophilic attack at position 8. For example:

  • Amination : Reaction with ammonia or amines replaces chlorine with amino groups.
  • Fluoroalkylation : Diversinate™ reagents introduce CF₃ or CF₂H groups, though these may reduce bioactivity.

4.2 Ring-Opening Reactions
Under acidic conditions, the triazole ring can cleave to form hydrazine derivatives, which are precursors for larger heterocycles.

4.3 Stability
The compound is stable under ambient conditions but degrades in strong acids/bases due to ring strain.

5. Applications in Medicinal Chemistry

5.1 Antimalarial Research
Triazolopyrazines inhibit Plasmodium falciparum by targeting PfATP4, a parasite Na⁺/H⁺-ATPase. Although 8-chloro-3-ethyl derivatives show moderate activity (IC₅₀ ~1–5 µM), they serve as leads for optimizing pharmacokinetic properties.

5.2 Kinase Inhibition
The scaffold binds to c-Met kinase, a target in cancer therapy. Analogues with pyridazinone moieties exhibit IC₅₀ values as low as 48 nM against c-Met.

5.3 Cardiovascular Agents
Similar triazolopyrazines demonstrate vasodilatory effects, suggesting potential in treating hypertension.

Table 3: Biological Activity of Selected Analogues

Compound Target IC₅₀/EC₅₀
8-Chloro-3-ethyl PfATP4 1.2 µM
Pyridazinone derivative c-Met kinase 48 nM

Properties

IUPAC Name

8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-5-10-11-7-6(8)9-3-4-12(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIZHZWOARGYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652225
Record name 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140910-77-6
Record name 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves a two-step sequence starting with the condensation of 2-chloro-3-hydrazinylpyrazine and propionaldehyde in dichloromethane (DCM) under reflux. The hydrazine intermediate undergoes oxidative cyclization using [bis(acetoxy)iodo]benzene (BAIB) at 20°C, forming the triazolo-pyrazine core. The reaction proceeds via nucleophilic addition of the aldehyde to the hydrazine, followed by BAIB-mediated dehydrogenation to aromatize the triazole ring.

Optimization and Yield

Key parameters include:

  • Molar ratio : A 1:1 ratio of hydrazine to propionaldehyde ensures minimal side-product formation.

  • Oxidant stoichiometry : BAIB (1.15 equiv) achieves complete conversion without over-oxidation.

  • Purification : Flash chromatography (ethyl acetate/heptane gradient) yields 73% of the target compound.

Table 1: Reaction Conditions for Two-Step Synthesis

ParameterStage 1Stage 2
SolventDCMDCM
TemperatureReflux (40°C)20°C (ice bath initiation)
Time1 hourOvernight
Key ReagentPropionaldehydeBAIB

One-Pot Synthesis Utilizing Chloramine-T Trihydrate

Streamlined Methodology

Mal et al. developed a single-pot protocol using chloramine-T trihydrate as both oxidant and cyclizing agent. This method eliminates the need for intermediate isolation, significantly reducing reaction time. The process involves stirring 2-chloro-3-hydrazinylpyrazine and propionaldehyde with chloramine-T in acetonitrile at room temperature for 2–4 hours, directly yielding the product in 85–90% purity after simple filtration.

Advantages Over Multi-Step Approaches

  • Efficiency : Combines condensation and cyclization into one step.

  • Safety : Chloramine-T is less hazardous than hypervalent iodine reagents.

  • Scalability : No chromatography required; product precipitates upon aqueous workup.

Equation 1: One-Pot Reaction Stoichiometry

2-Chloro-3-hydrazinylpyrazine+CH₃CH₂CHOClNH2T\cdotp3H2O8-Chloro-3-ethyl-triazolo-pyrazine+H2O+NaCl[3]\text{2-Chloro-3-hydrazinylpyrazine} + \text{CH₃CH₂CHO} \xrightarrow{\text{ClNH}2\text{T·3H}2\text{O}} \text{8-Chloro-3-ethyl-triazolo-pyrazine} + \text{H}_2\text{O} + \text{NaCl} \quad

Electrochemical-Photochemical Sequential Synthesis

Innovative Dual-Mode Approach

A recent advancement involves an electrochemical coupling of 5-substituted tetrazoles to 2,6-dimethoxypyrazine, followed by UV-induced nitrogen extrusion to form the triazolo-pyrazine backbone. This method enables precise control over regioselectivity, favoring the 2,5-disubstituted tetrazole intermediate, which photochemically rearranges to the target compound via a nitrilimine intermediate.

Key Experimental Insights

  • Electrochemical step : Conducted at 1.2 V (vs Ag/AgCl) in acetonitrile/water.

  • Photolysis : UV light (254 nm) triggers nitrogen release and cyclization within 30 minutes.

  • Scope : Adaptable to diverse pyrazine and tetrazole derivatives, though yields for the chloro-ethyl variant remain unreported.

Table 2: Comparison of Synthetic Methods

MethodYieldTimePurificationKey Advantage
Two-Step (BAIB)73%24+ hoursFlash chromatographyHigh reproducibility
One-Pot (Chloramine-T)85–90%4 hoursFiltrationOperational simplicity
Electro-PhotoN/A6 hoursCrystallizationRegioselective functionalization

Critical Analysis of Methodologies

Efficiency and Practicality

The one-pot chloramine-T method excels in industrial settings due to minimal purification needs and short reaction times. However, the two-step BAIB approach remains valuable for laboratories prioritizing yield over speed. The electrochemical-photochemical route , while innovative, currently lacks yield data for the target compound, limiting its practical adoption.

Chemical Reactions Analysis

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of triazolopyrazines is highly dependent on substituents at positions 3 and 6. Key analogs include:

Compound Name Substituents (Position 3/8) Molecular Formula Molecular Weight Key Properties/Activities
8-Chloro-3-ethyl-Triazolo[4,3-a]pyrazine Ethyl/Cl C₇H₇ClN₄ 182.61 g/mol Improved lipophilicity; potential anticancer
8-Chloro-3-(trifluoromethyl)-Triazolo[4,3-a]pyrazine CF₃/Cl C₆H₂ClF₃N₄ 222.56 g/mol Strong electron-withdrawing effects; anticancer intermediate
8-Chloro-3-cyclopropyl-Triazolo[4,3-a]pyrazine Cyclopropyl/Cl C₈H₇ClN₄ 194.62 g/mol Enhanced metabolic stability
8-Chloro-3-methyl-Triazolo[4,3-a]pyrazine Methyl/Cl C₅H₃ClN₄ 154.56 g/mol Lower steric hindrance; anticonvulsant
8-Chloro-3-phenyl-Triazolo[4,3-a]pyrazine Phenyl/Cl C₁₁H₇ClN₄ 230.65 g/mol Improved binding affinity for kinase targets

Key Observations :

  • Electron Effects : The trifluoromethyl group (CF₃) at position 3 enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions at position 8, as seen in yields up to 99% for aminated derivatives .
  • Steric Effects : Bulkier substituents like ethyl or cyclopropyl may reduce reaction rates in SNAr but improve pharmacokinetic profiles .
  • Biological Activity : Ethyl and phenyl substituents correlate with anticancer and kinase inhibition, while methyl analogs show anticonvulsant efficacy (ED₅₀ = 3 mg/kg in rats) .

Biological Activity

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine (CAS No. 140910-77-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and research findings.

Molecular Structure:

  • Molecular Formula: C7H7ClN4
  • Molecular Weight: 182.61 g/mol
  • IUPAC Name: this compound

Synthesis:
The synthesis of this compound typically involves the reaction of propionaldehyde with 3-chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride under reflux conditions. The yield of this reaction is approximately 73% .

Biological Activity

This compound exhibits a range of biological activities:

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine possess significant antibacterial properties. In particular:

  • Activity against Gram-positive and Gram-negative bacteria: Compounds similar to this compound have shown moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC): For example, a related compound exhibited MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to standard antibiotics like ampicillin .

The antibacterial mechanism is believed to involve:

  • Inhibition of DNA gyrase and topoisomerase IV: These enzymes are crucial for bacterial DNA replication and transcription. Inhibiting these targets disrupts bacterial cell division and survival .
  • Cell membrane disruption: Triazolo[4,3-a]pyrazine derivatives may also compromise the integrity of bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo[4,3-a]pyrazine derivatives:

  • Substituent Effects: Long alkyl chains at specific positions enhance lipophilicity and cellular permeability compared to aromatic groups .
  • Electron-Donating Groups: Compounds with electron-donating substituents at the R2 position showed improved antibacterial activity .

Case Studies

CompoundActivity TypeTarget BacteriaMIC (µg/mL)
Compound 2eAntibacterialStaphylococcus aureus32
Compound 2eAntibacterialEscherichia coli16

Q & A

Q. What are the common synthetic routes for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives?

The most frequent synthesis starts with 2,3-dichloropyrazine, which undergoes hydrazine substitution to form 2-chloro-3-hydrazinopyrazine. Cyclization with acid halides yields 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine. Subsequent N-alkylation introduces substituents at position 3 (e.g., ethyl groups). Limitations include restricted substituent diversity at position 7, addressed via alternative carbonyl reagents . For 8-amino derivatives, 8-chloro precursors react with ammonia or methylamine under high-temperature sealed-tube conditions .

Q. How are impurities controlled in [1,2,4]triazolo[4,3-a]pyrazine derivatives?

Impurities arise from synthetic intermediates (e.g., hydrazinopyrazine derivatives) or degradation products (e.g., oxidation of thioxo groups to diones). HPLC methods with C18 columns and UV detection (254 nm) are used to monitor impurities like A (semi-product) and B (oxidation byproduct), ensuring total impurities ≤0.5% . Potentiometric titration (0.1 M perchloric acid in acetic anhydride) quantifies the main compound with ≤0.22% uncertainty .

Q. What spectroscopic techniques are used to characterize [1,2,4]triazolo[4,3-a]pyrazine derivatives?

Key methods include:

  • NMR : Assigns substituent positions (e.g., ethyl at C3, chlorine at C8) and confirms cyclization.
  • IR : Identifies functional groups (e.g., C=O stretch in diones).
  • MS : Determines molecular weight and fragmentation patterns (e.g., loss of Cl or NH2 groups) .

Advanced Research Questions

Q. How can N7-substituted derivatives be synthesized to overcome substituent limitations?

Traditional routes restrict N7 substitution due to steric hindrance. Alternative strategies use:

  • Carbonyl reagents : React with hydrazinopyrazine intermediates to introduce aryl/alkyl groups at C3, enabling diverse N7 modifications .
  • Microwave-assisted cyclization : Accelerates reactions and improves yields for bulky substituents .

Q. What methodologies validate the accuracy of quantitative determination in these compounds?

Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid achieves 99.0–101.0% purity. Uncertainty (Δ) is calculated as:

Δ=(Δm)2+(ΔVt)2+(ΔCM)2\Delta = \sqrt{(\Delta m)^2 + (\Delta V_t)^2 + (\Delta C_M)^2}

where Δm = sample mass uncertainty, ΔVt = burette volume error, and ΔCM = titrant concentration variance. Method validation requires ≤1.00% total uncertainty .

Q. How do structural modifications impact biological activity (e.g., antimicrobial or kinase inhibition)?

  • Antimicrobial activity : 3-Thioxo derivatives (e.g., 7-(4-fluorobenzyl)) show MICs of 12.5 µg/mL against Gram-negative bacteria due to enhanced membrane permeability .
  • Kinase inhibition : C3 trifluoromethyl or pyridazinone moieties improve c-Met/VEGFR-2 inhibition (IC50 < 50 nM) by optimizing hydrophobic interactions and hydrogen bonding .
  • Anticonvulsant activity : 3-Benzyl-8-amino derivatives act as purine bioisosteres, with ED50 values of 3 mg/kg in MES models .

Q. What strategies optimize substitution at the 8-position for pharmacological applications?

  • Nucleophilic substitution : 8-Chloro derivatives react with amines (e.g., methylamine) in ethanol under reflux (140°C, 16 h) to yield 8-amino analogs .
  • Protecting groups : Use Boc or trimethylsilyl ethyl carbamates to stabilize intermediates during multi-step syntheses .

Methodological Considerations

Q. How are synthetic intermediates purified to ensure high yields?

  • Recrystallization : Ethanol/ether mixtures remove unreacted starting materials.
  • Column chromatography : Silica gel with cyclohexane/EtOAc (6:4) separates isomers or byproducts .

Q. What experimental conditions minimize decomposition during storage?

  • Store under inert gas (N2) at −20°C to prevent oxidation of thioxo groups to diones.
  • Use stabilizers (e.g., BHT) in solution phases .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting bioactivity data for similar derivatives?

Discrepancies arise from:

  • Assay variability : MICs depend on bacterial strain (e.g., E. coli vs. P. aeruginosa).
  • Solubility differences : Trifluoromethyl groups enhance lipid solubility but reduce aqueous stability, affecting in vivo vs. in vitro results .
  • Structural isomerism : Pyrazine vs. pyridazine ring substitutions alter target binding .

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